3-Bromo-1,7-naphthyridine
Overview
Description
3-Bromo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings. The presence of a bromine atom at the third position of the 1,7-naphthyridine ring system imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced naphthyridine derivatives.
Scientific Research Applications
3-Bromo-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals. Its derivatives have shown promise in antimicrobial and anticancer studies.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,7-naphthyridine and its derivatives depends on their specific application. In biological systems, these compounds often interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to target molecules. The naphthyridine core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
1,7-Naphthyridine: The parent compound without the bromine atom.
3-Chloro-1,7-naphthyridine: Similar structure with a chlorine atom instead of bromine.
3-Iodo-1,7-naphthyridine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromo-1,7-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is larger and more polarizable than chlorine, leading to different chemical behavior and interactions. This makes this compound particularly useful in applications where specific halogen interactions are desired.
Properties
IUPAC Name |
3-bromo-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCABHRRHTJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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